![molecular formula C19H21NO4 B14319858 2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid CAS No. 106159-87-9](/img/structure/B14319858.png)
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is known for its unique structure, which includes a diethylamino group, a hydroxybenzoyl group, and a methylbenzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid typically involves the reaction of phthalic anhydride with 3-diethylaminophenol . The reaction is carried out under acidic conditions, often using a Friedel-Crafts acylation procedure. The reaction conditions include the use of a solvent such as toluene and a catalyst like aluminum chloride. The product is then purified through recrystallization.
Análisis De Reacciones Químicas
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of novel fluorescent matrices and hybrid dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group enhances its ability to interact with biological membranes, while the hydroxybenzoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid can be compared with similar compounds such as:
2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid: This compound has a similar structure but with dibutylamino instead of diethylamino, affecting its solubility and reactivity.
Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate: This ester derivative has different physical properties and applications, particularly in the field of UV filters.
4-(Diethylamino)salicylaldehyde: This compound shares the diethylamino group but has different functional groups, leading to distinct chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Propiedades
Número CAS |
106159-87-9 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-[4-(diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)13-7-9-15(17(21)11-13)18(22)14-8-6-12(3)10-16(14)19(23)24/h6-11,21H,4-5H2,1-3H3,(H,23,24) |
Clave InChI |
FQQHSIBWBFUIEM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




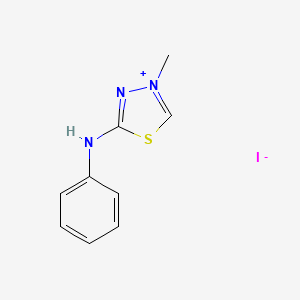
![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)

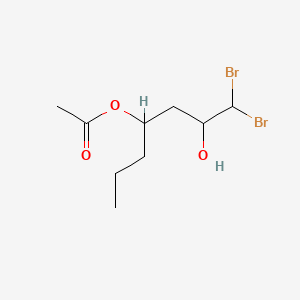
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
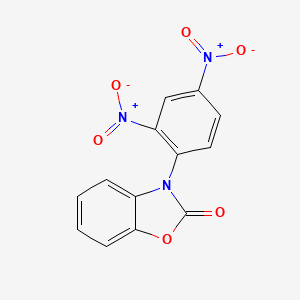
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)
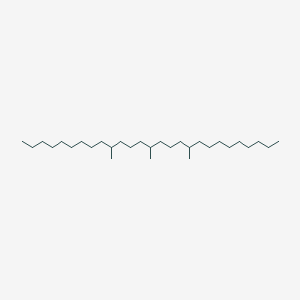
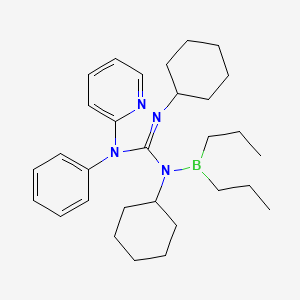
![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
